Tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate is a chemical compound classified under the category of azepanes, which are seven-membered cyclic amines. This compound is characterized by the presence of a tert-butyl ester group and a hydroxyl functional group, contributing to its potential biological activity and applications in medicinal chemistry.
The compound has been synthesized and characterized in various studies, with specific attention given to its synthesis routes, structural properties, and biological interactions. Its chemical identity is confirmed by its IUPAC name, which is tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate, and it has the CAS number 870842-23-2 .
The synthesis of tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate typically involves several key steps:
In industrial settings, large-scale production may utilize batch or continuous flow processes designed for efficiency and cost-effectiveness. Key techniques for purification include crystallization or chromatography to ensure high yield and purity of the final product .
The structure of tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate features a seven-membered azepane ring with a hydroxyl group at one position and a carboxylate ester at another. The tert-butyl group enhances the lipophilicity of the compound, which can influence its biological interactions.
The molecular structure can be represented using SMILES notation: CC(C)(C)OC(=O)N1CCCCC(=O)C1
, which highlights the connectivity of atoms within the molecule . Additionally, X-ray crystallography or NMR spectroscopy can be employed for detailed structural analysis.
Tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with specific activities.
The mechanism of action for tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, while the azepane ring may facilitate conformational changes that enhance binding affinity to specific targets. The lipophilicity imparted by the tert-butyl group affects membrane permeability and bioavailability .
Tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate is typically presented as a colorless oil or solid depending on its purity and crystallization conditions.
Key chemical properties include:
Additional analyses such as melting point determination, boiling point measurement, and spectral data (NMR, IR) provide further insight into its physical characteristics .
Tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: